molecular formula C15H11BrN2O2S B246166 4-bromo-N-(8-quinolinyl)benzenesulfonamide

4-bromo-N-(8-quinolinyl)benzenesulfonamide

Cat. No. B246166
M. Wt: 363.2 g/mol
InChI Key: FQIIAMSIGINTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(8-quinolinyl)benzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BQS is a sulfonamide derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes such as carbonic anhydrase and topoisomerase II. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α and IL-6. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

4-bromo-N-(8-quinolinyl)benzenesulfonamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been found to exhibit a high degree of selectivity towards certain enzymes and cells. However, 4-bromo-N-(8-quinolinyl)benzenesulfonamide also has some limitations. The compound is relatively unstable and can degrade over time. In addition, 4-bromo-N-(8-quinolinyl)benzenesulfonamide has been found to exhibit cytotoxicity towards certain cells, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-(8-quinolinyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of new applications for 4-bromo-N-(8-quinolinyl)benzenesulfonamide in fields such as medicinal chemistry and biochemistry. In addition, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(8-quinolinyl)benzenesulfonamide and its potential use as a research tool.

Scientific Research Applications

4-bromo-N-(8-quinolinyl)benzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 4-bromo-N-(8-quinolinyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

4-bromo-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H11BrN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H

InChI Key

FQIIAMSIGINTCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Br)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzene sulfonylchloride (1.10 g, 4.32 mmol) in pyridine (5 mL) was added 8-quinolinamine (1, 623 mg, 4.32 mmol) and the reaction mixture was stirred overnight at 25° C. Ethyl acetate was added to the reaction mixture and the organic layer was washed with saturated sodium carbonate (X 3), dried over magnesium sulfate, filtered and concentration under reduced pressure to afford a light brown solid (2, 1.57 g, 3.80 mmol). MS(ESI) [M+H+]+=363.1; 365.1 (1:1)
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
623 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.